4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHLLMJFGLYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents, followed by cyclization under oxidative conditions . Another common method is the Pictet-Spengler reaction, which involves the reaction of histamine hydrochloride with paraformaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their potential use in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes such as aromatase and proton pumps, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Imidazo[4,5-c]pyridine derivatives are structurally related to other imidazopyridines, such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines. However, substitutions on the core scaffold significantly influence pharmacological properties. Below is a detailed comparison:
Table 1: Key Analogues and Their Properties
Pharmacological Activity
Antiviral Potential: Imidazo[4,5-c]pyridines demonstrate antiviral activity against Hepatitis C Virus (HCV). For example, Tegobuvir (a derivative) inhibits HCV NS5B polymerase with high selectivity (SI > 595) and potency (EC₅₀ = 0.004 µM) .
Kinase Inhibition :
- Derivatives like 3-((4-(6-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (EC₅₀ = 0.10–0.20 µM) show kinase inhibition, highlighting the scaffold’s versatility .
- Substituents such as trifluoromethyl or carboxylic acid groups (e.g., CAS 1044177-04-9) may enhance target binding or metabolic stability .
Challenges in Clinical Development
Despite promising activity, imidazo[4,5-c]pyridines lag behind imidazo[1,2-a]pyridines (e.g., Zolpidem) in clinical translation. Key issues include:
- Lack of Structure-Activity Relationship (SAR) Data: Limited systematic studies hinder optimization of selectivity and toxicity profiles .
- Metabolic Instability : Tetrahydroimidazo rings may undergo rapid oxidation, reducing in vivo efficacy .
Physicochemical Properties
Biological Activity
4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. Its molecular formula is , with a molar mass of approximately 200.24 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research, inflammation, and neurological disorders.
Structural Characteristics
The unique structure of this compound contributes to its biological activity. The fused imidazole-pyridine framework resembles purines, which has led to investigations into its therapeutic potential. The tetrahydro configuration indicates the presence of hydrogenated carbon atoms that may influence its reactivity and interaction with biological targets.
1. GABA A Receptor Modulation
One of the first identified biological activities of this compound is its role as a GABA A receptor positive allosteric modulator . This action suggests potential applications in treating anxiety and other neurological disorders by enhancing GABAergic transmission in the central nervous system.
2. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through different mechanisms:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 (Colorectal) | 0.7 | Apoptosis induction |
| NCI-H460 (Lung) | 1.9 | Cell cycle arrest |
| K-562 (Leukemia) | 2.1 | Inhibition of proliferation |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .
3. Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity by inhibiting enzymes such as COX-2. In vitro studies have shown that it can significantly reduce prostaglandin synthesis, which is crucial in mediating inflammatory responses:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 4-Pyridin-2-yl derivative | 0.04 | COX-2 |
This suggests its potential utility in treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .
4. Antimicrobial Activity
While primarily noted for its anticancer and anti-inflammatory effects, some derivatives of this compound have shown moderate antimicrobial activity against certain bacterial strains like E. coli. The structure-activity relationship (SAR) studies indicate that modifications on the pyridine ring can enhance or diminish this activity .
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to explore their biological profiles:
- Study on Antiproliferative Effects : A study evaluated several derivatives against human cancer cell lines including glioblastoma and pancreatic adenocarcinoma. The results indicated that specific substitutions on the imidazo ring significantly enhanced antiproliferative activity compared to unsubstituted analogs .
- Evaluation of Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of modified imidazo derivatives in animal models of inflammation. The results showed a marked reduction in paw edema and inflammatory markers when treated with these compounds .
Q & A
Q. What are the common synthetic routes for preparing 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with aldehydes or ketones. Key methods include:
- Acid-catalyzed cyclization : Using HCl in ethanol at reflux yields the core structure but may require post-reaction neutralization to isolate the free base .
- Microwave-assisted synthesis : Reduces reaction time (15–30 minutes) and improves yields (65–75%) compared to conventional heating .
- Multi-step functionalization : Post-cyclization modifications (e.g., introducing pyridinyl groups) often involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Critical factors : Solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry of reagents significantly affect side reactions (e.g., over-alkylation) and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for confirming the bicyclic structure and substituent positions. Distinct signals for imidazole protons (δ 7.2–8.5 ppm) and pyridine protons (δ 8.0–8.8 ppm) are diagnostic .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and confirm molecular weight .
- X-ray crystallography : Used to validate stereochemistry in salt forms (e.g., dihydrochloride hydrates) .
Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility improves in acidic conditions (e.g., HCl salts) .
- Stability : Degrades under prolonged UV light exposure. Store at –20°C under inert atmosphere to prevent oxidation of the tetrahydroimidazole ring .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and functionalization of this compound?
- Reaction pathway prediction : Density functional theory (DFT) calculations identify transition states and intermediates, guiding solvent and catalyst selection .
- Molecular docking : Predicts binding affinities to biological targets (e.g., kinases) to prioritize substituents for synthesis .
- Example : ICReDD’s quantum chemistry-driven workflow reduces trial-and-error by 50% in multi-step syntheses .
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Impurity profiles : Side products (e.g., unreacted precursors) may interfere with assays. Validate purity via HPLC (>95%) before testing .
- Assay conditions : Varying pH or buffer ionic strength alters protonation states, affecting target binding. Standardize protocols (e.g., PBS at pH 7.4) .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify pharmacophore requirements .
Q. What strategies mitigate challenges in purifying imidazo[4,5-c]pyridine derivatives?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar impurities .
- Recrystallization : Use ethanol/water mixtures for hydrochloride salts to enhance crystal purity .
- HPLC prep-scale : Employ high-pH mobile phases (e.g., ammonium bicarbonate) to resolve closely related analogs .
Q. How do structural modifications influence metal coordination and catalytic applications?
The imidazole and pyridine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺):
- Catalysis : Pd-complexed derivatives catalyze C–C coupling reactions (e.g., Heck reactions) with turnover numbers (TON) up to 10⁴ .
- Coordination chemistry : Chelation studies (UV-Vis, ESR) reveal preferential binding to Cu²⁺ over Zn²⁺, useful for designing metal-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
